1-(Isoquinolin-8-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

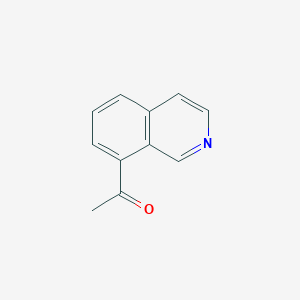

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYTGDVYCCNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Isoquinolin-8-YL)ethanone, a key heterocyclic ketone intermediate. It covers compound identification, physicochemical properties, synthesis methodologies, potential applications in medicinal chemistry, and essential safety protocols. The information herein is synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and support advanced research and development activities.

Compound Identification and Structure

Chemical Identity: The compound is systematically identified by its CAS (Chemical Abstracts Service) number, IUPAC name, and common synonyms. Its molecular structure, featuring an isoquinoline ring substituted with an acetyl group at the 8-position, is fundamental to its reactivity and utility.

-

CAS Number : 1053655-98-3[1]

-

IUPAC Name : this compound

-

Synonyms : 8-acetylisoquinoline, 1-(isoquinolin-8-yl)ethan-1-one[1]

-

Molecular Formula : C₁₁H₉NO[1]

-

Canonical SMILES : CC(=O)C1=CC=CC2=CC=NC=C21[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from established chemical property databases.

| Property | Value | Source |

| Molecular Weight | 171.20 g/mol | [1] |

| Purity | ≥98% (Commercially Available) | [1] |

| Physical State | Solid (Typical) | |

| Storage Temperature | Room Temperature | [1] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.

Synthesis and Mechanistic Insights

A plausible synthetic approach involves the functionalization of a pre-existing isoquinoline or 8-substituted isoquinoline precursor. Transition-metal-catalyzed cross-coupling reactions or Friedel-Crafts acylation on an appropriately activated isoquinoline derivative are common strategies in this field.

Conceptual Synthesis Workflow:

A hypothetical synthesis could start from 8-bromoisoquinoline, a common building block. A Negishi or Stille cross-coupling reaction with an acetylating agent would be a viable route.

// Nodes Start [label="8-Bromoisoquinoline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Zinc(II) Acetylide or\nAcetylstannane", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Palladium Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cross-Coupling Reaction\n(e.g., Negishi or Stille)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Solvent Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\n(Silica Gel)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Characterization [label="Spectroscopic Analysis\n(NMR, MS, IR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction; Reagent -> Reaction; Catalyst -> Reaction [label="Catalysis", style=dashed]; Reaction -> Workup [label="Quench"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Purified Product"]; Product -> Characterization [label="Verify Structure", style=dashed]; }

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

-

Choice of Catalyst: Palladium catalysts are chosen for their efficiency in forming carbon-carbon bonds in cross-coupling reactions involving aryl halides.[2] The choice of ligands (e.g., phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Inert Atmosphere: Such reactions are typically run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the catalyst and reagents, which would otherwise lead to lower yields and side product formation.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature. The polarity of the solvent system is optimized to achieve separation of the product from unreacted starting materials and catalyst residues.

Applications in Research and Drug Development

Isoquinoline and its derivatives are core components in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5]

This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules.[6] The acetyl group is a versatile functional handle that can be manipulated for various chemical transformations:

-

Ketone Reduction: Reduction to a secondary alcohol, which can be used in further functionalization.

-

Condensation Reactions: The α-protons are acidic and can participate in aldol or Claisen-type condensation reactions to build larger molecular scaffolds.

-

Oxidation: Baeyer-Villiger oxidation to form an ester linkage.

-

Amination: Reductive amination to introduce nitrogen-containing functional groups.

The 8-position of the isoquinoline ring is a frequent site of substitution in bioactive molecules. Derivatives of 8-hydroxyquinoline, a related scaffold, are well-known for their metal-chelating properties and are used as antibacterial, antifungal, and neuroprotective agents.[7][8] The ethanone moiety at this position provides a synthetic entry point to explore novel derivatives that could modulate the activity of various biological targets.

// Nodes Compound [label="this compound\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transformations [label="Chemical Transformations\n(Reduction, Condensation, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatives [label="Novel Isoquinoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds for\nDrug Discovery", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Transformations [label="Functional Group\nManipulation"]; Transformations -> Derivatives [label="Synthesis"]; Derivatives -> Screening [label="Assay"]; Screening -> Leads [label="Hit Identification"]; }

Caption: Role as an intermediate in drug discovery workflows.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, safety precautions can be inferred from related isoquinoline and ketone-containing compounds. General laboratory safety protocols should be strictly followed.

General Hazard Profile (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Likely to cause skin and serious eye irritation.[9]

-

Environmental: May be harmful to aquatic life.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

Storage:

Conclusion

This compound, identified by CAS number 1053655-98-3 , is a valuable heterocyclic intermediate for synthetic and medicinal chemistry. Its structure combines the privileged isoquinoline core with a versatile acetyl functional group, opening numerous avenues for the creation of novel and complex molecular architectures. Researchers utilizing this compound should adhere to rigorous safety protocols while exploring its potential in the development of new therapeutic agents and other advanced materials.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Buy 1-(6-Hydroxyisoquinolin-1-yl)ethanone (EVT-15356799) [evitachem.com]

- 7. scispace.com [scispace.com]

- 8. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 1-(Isoquinolin-8-YL)ethanone

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound, also known as 8-acetylisoquinoline, is a heterocyclic ketone built upon the versatile isoquinoline scaffold. The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The addition of an acetyl group at the 8-position introduces a key synthetic handle and a point for electronic and steric modulation, making this compound a molecule of significant interest for fragment-based drug discovery and as a building block in organic synthesis.[4][5] This guide provides a consolidated overview of its known chemical and physical properties, outlines standard methodologies for its analytical characterization, and discusses its potential within the broader context of drug development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an aromatic compound featuring a benzene ring fused to a pyridine ring, which defines it as an isoquinoline.[1] The ethanone (acetyl) group is substituted at the C8 position of the bicyclic system.

Figure 1: 2D Structure of this compound.

The presence of the nitrogen atom makes the isoquinoline core a weak base, while the acetyl group provides a site for nucleophilic attack at the carbonyl carbon and acidic protons on the methyl group for enolate formation.[1]

Physicochemical and Computational Properties

Quantitative physical data for this specific molecule is not extensively published. However, we can consolidate known identifiers and computational predictions to build a working profile.

| Property | Value | Source |

| CAS Number | 1053655-98-3 | [6] |

| Molecular Formula | C₁₁H₉NO | [6] |

| Molecular Weight | 171.20 g/mol | [6] |

| Appearance | Likely an off-white to brownish solid, based on related compounds. | [7] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [6] |

| LogP (Octanol/Water Partition Coeff.) | 2.4374 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Field Insights: The LogP value of ~2.4 suggests moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and solubility. The single rotatable bond between the isoquinoline ring and the carbonyl carbon imparts some conformational flexibility, which can be significant for receptor binding. The parent isoquinoline is soluble in common organic solvents like ethanol, acetone, and diethyl ether, and this solubility profile is expected to be largely retained by this compound.[1]

Synthesis and Reactivity

General Reactivity:

-

The Isoquinoline Ring: As a heterocyclic aromatic system, it can undergo electrophilic substitution, although the pyridine part of the ring is generally deactivated to this type of reaction. The benzene ring is the more likely site of substitution. The nitrogen atom can be protonated or alkylated.[8]

-

The Acetyl Group: The ketone functionality is a versatile reactive site. The carbonyl can be reduced to an alcohol, converted to an imine, or undergo Wittig-type reactions. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.

Analytical Characterization Workflow

Proper structural verification is paramount. A multi-technique spectroscopic approach is required to unambiguously confirm the identity and purity of this compound.[9][10]

Figure 2: Generalized workflow for the analytical confirmation of a synthesized compound.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

-

Expected Result: A prominent peak at m/z 172.21, corresponding to the protonated molecule [C₁₁H₉NO + H]⁺. The molecular ion peak [M]⁺ at m/z 171.20 may also be observed.[11]

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups, providing a rapid confirmation of the carbonyl and aromatic systems.[9]

-

Methodology:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

-

Scan the sample from approximately 4000 to 400 cm⁻¹.

-

-

Expected Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic isoquinoline ring.

-

~1685 cm⁻¹: A strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).

-

~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C and C=N bond stretching within the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and isomeric purity.[11][12]

-

Methodology:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum to identify all unique proton environments, their integrations (relative numbers), and splitting patterns (neighboring protons).

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign all signals.[9]

-

-

Predicted ¹H NMR Signals (in CDCl₃):

-

A singlet integrating to 3H around δ 2.6-2.8 ppm (the -C(=O)CH₃ protons).

-

A complex multiplet region between δ 7.5-9.0 ppm integrating to 6H (the protons on the isoquinoline ring system). The exact shifts and coupling constants will depend on the electronic environment of each proton.

-

-

Predicted ¹³C NMR Signals (in CDCl₃):

-

A signal around δ 25-30 ppm for the methyl carbon.

-

A signal downfield, >δ 190 ppm, for the carbonyl carbon.

-

Multiple signals in the aromatic region (δ 120-155 ppm) for the 9 carbons of the isoquinoline ring.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold or intermediate in the development of novel therapeutics. The isoquinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from vasodilators to anticancer agents.[2][13]

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the enzyme's ATP pocket. The isoquinoline structure is an excellent template for developing such inhibitors.[5] The acetyl group can be functionalized to extend into other pockets of the active site to enhance potency and selectivity.[14][15]

-

Building Block for Complex Molecules: The ketone functionality allows for the construction of more complex derivatives. For example, it can be used as an anchor point to attach other pharmacophores via condensation or reductive amination reactions, enabling the exploration of new chemical space.[4]

-

Fragment-Based Screening: As a relatively small molecule with defined chemical features (H-bond acceptor, aromatic system, potential for derivatization), it is an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting various proteins.[5]

Conclusion

This compound is a well-defined chemical entity with significant potential for synthetic and medicinal chemistry applications. While detailed experimental data on its physical properties remains to be broadly published, its structure allows for reliable prediction of its chemical behavior and spectroscopic signatures. The robust and validated analytical workflows described herein provide a clear path for its unambiguous identification and characterization. Its utility as a building block, coupled with the proven therapeutic relevance of the isoquinoline scaffold, positions this compound as a valuable compound for researchers aiming to develop the next generation of targeted therapeutics.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-(6-Hydroxyisoquinolin-1-yl)ethanone (EVT-15356799) [evitachem.com]

- 5. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 62882-00-2: 8-Methylisoquinoline | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. open.uct.ac.za [open.uct.ac.za]

- 13. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]

- 14. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Isoquinolin-8-YL)ethanone molecular structure and weight

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the chemical and pharmaceutical sciences. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of this compound. Furthermore, it explores its potential as a versatile building block in drug discovery and materials science, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application.

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, most notably alkaloids.[3] Their rigid, planar structure and ability to interact with biological targets have made them a cornerstone of medicinal chemistry.[4] Isoquinoline alkaloids exhibit an exceptionally broad range of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][5]

This compound (also known as 8-acetylisoquinoline) is a derivative that combines this valuable isoquinoline core with a reactive ketone functional group. This positions the molecule not necessarily as an end-product, but as a crucial chemical intermediate or synthon, enabling the synthesis of more complex molecular architectures for screening and development.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and handling. The molecule consists of an isoquinoline ring system acetylated at the C8 position.

Molecular Structure

The accepted IUPAC name is this compound. The structure is depicted below:

Figure 1: 2D structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1053655-98-3 | ChemScene |

| Molecular Formula | C₁₁H₉NO | ChemScene |

| Molecular Weight | 171.20 g/mol | ChemScene |

| Purity (Typical) | ≥95-98% | ChemScene, CP Lab Safety[6] |

| SMILES | CC(=O)C1=CC=CC2=CC=NC=C21 | ChemScene |

| Topological Polar Surface Area | 29.96 Ų | ChemScene |

| XLogP3 | 2.4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Purification

The synthesis of 8-substituted isoquinolines requires careful strategic planning. A direct Friedel-Crafts acylation of the parent isoquinoline molecule is generally not a viable approach.

Causality Behind Synthetic Strategy

Expertise & Experience: The nitrogen atom in the isoquinoline ring acts as a Lewis base, which will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts reaction.[7] This coordination has a powerful deactivating effect on the entire aromatic system, particularly the pyridine ring, rendering it resistant to electrophilic aromatic substitution.[8][9] Therefore, a more robust strategy involves constructing the molecule from a pre-functionalized precursor. A logical retrosynthesis is outlined below.

This approach, starting from commercially available 8-bromoisoquinoline, leverages a standard organometallic coupling reaction, which is a reliable method for forming carbon-carbon bonds on aromatic rings.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis via a Grignard reaction. It is a self-validating system as the successful formation of the Grignard reagent in Step 1 is a prerequisite for the acylation in Step 2.

Materials:

-

8-Bromoisoquinoline

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 8-bromoisoquinoline (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 8-bromoisoquinoline solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

-

Once initiated, add the remaining 8-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification Workflow

The crude product typically requires purification to achieve the desired purity (≥98%). Flash column chromatography is the standard method.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals. Protons on the isoquinoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). The methyl protons of the acetyl group will be a sharp singlet in the upfield region (δ ~2.7 ppm). The specific coupling patterns of the aromatic protons will confirm the 8-position substitution.

-

¹³C NMR: The carbon spectrum will show a characteristic carbonyl signal downfield (δ ~198-200 ppm). The methyl carbon will appear upfield (δ ~26-28 ppm). The remaining 9 signals in the aromatic region (δ ~120-155 ppm) will correspond to the carbons of the isoquinoline ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

The expected molecular ion peak [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 172.07.

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₉NO with high accuracy.

-

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile chemical building block. The ketone functional group is a synthetic linchpin, opening pathways to a vast array of derivatives.

-

Scaffold for Medicinal Chemistry: The molecule can serve as the starting point for creating libraries of novel isoquinoline derivatives. The ketone can be subjected to:

-

Reductive Amination: To introduce diverse amine side chains, creating potential enzyme inhibitors or receptor ligands.

-

Wittig Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

-

Aldol Condensations: To build more complex carbon frameworks.

-

Formation of Heterocycles: The ketone can be a precursor for synthesizing fused ring systems like pyrazoles or oxazoles.

-

Given the known broad-spectrum bioactivity of isoquinolines, these new libraries of compounds are excellent candidates for high-throughput screening against various therapeutic targets, including cancer cell lines, bacteria, viruses, and inflammatory pathways.[3][10]

Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure as an aromatic ketone suggests following standard laboratory safety protocols for this class of compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of high strategic importance for synthetic and medicinal chemistry. Its combination of the pharmacologically relevant isoquinoline core and a synthetically versatile ketone group makes it an invaluable intermediate for the development of novel bioactive molecules. This guide has provided the core technical knowledge—from molecular properties and a reasoned synthetic strategy to potential applications—to empower researchers to effectively utilize this compound in their advanced research programs.

References

- 1. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

The Solubility Profile of 1-(Isoquinolin-8-yl)ethanone in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Isoquinolin-8-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of physical chemistry, comparative analysis with structural isomers, and the known properties of the parent isoquinoline scaffold to provide a robust predictive framework for its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in reaction chemistry, purification, formulation, and biological screening. Detailed experimental protocols for determining solubility are also provided to empower researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a member of the isoquinoline family of compounds, which are renowned for their diverse biological activities and are core structural motifs in numerous natural products and synthetic pharmaceuticals. The position of the acetyl group on the isoquinoline ring system significantly influences the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets and its physicochemical properties, including solubility.

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. Solubility impacts:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs reaction rates and, ultimately, the yield and purity of the desired product.

-

Purification and Isolation: Crystallization and chromatographic purification, two common methods for isolating compounds, are highly dependent on the differential solubility of the target molecule and impurities in various solvent systems.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Poor solubility can hinder the development of effective oral and parenteral formulations.

-

Biological Assays: In vitro and in vivo screening require the compound to be in solution to interact with its biological target. The choice of solvent, often dictated by solubility, can significantly impact the reliability and reproducibility of experimental results.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective use in the laboratory.

Physicochemical Properties of Acetylisoquinoline Isomers: A Comparative Analysis

To predict the solubility of this compound, it is instructive to compare its physicochemical properties with those of its isomers, 1-(Isoquinolin-1-yl)ethanone and 1-(Isoquinolin-3-yl)ethanone. These properties, particularly those related to polarity and hydrogen bonding potential, are key determinants of solubility.

| Property | This compound | 1-(Isoquinolin-1-yl)ethanone[1] | 1-(Isoquinolin-3-yl)ethanone[2] |

| Molecular Formula | C₁₁H₉NO | C₁₁H₉NO | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol | 171.19 g/mol | 171.19 g/mol |

| LogP (Predicted) | 2.437 | 2.3 | Not Available |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | 30 Ų | Not Available |

| Hydrogen Bond Acceptors | 2 | 2 | Not Available |

| Hydrogen Bond Donors | 0 | 0 | Not Available |

| Rotatable Bonds | 1 | 1 | Not Available |

Data for this compound obtained from ChemScene. Data for 1-(Isoquinolin-1-yl)ethanone obtained from PubChem. Data for 1-(Isoquinolin-3-yl)ethanone obtained from CymitQuimica.

The predicted LogP values for the 1- and 8-isomers are quite similar, suggesting comparable lipophilicity. The Topological Polar Surface Area (TPSA), a good indicator of a molecule's ability to form polar interactions, is also nearly identical for these two isomers. The presence of two hydrogen bond acceptors (the nitrogen atom of the isoquinoline ring and the carbonyl oxygen) and no hydrogen bond donors is a common feature. These similarities suggest that the solubility behavior of this compound is likely to be in a similar range to that of its 1- and 3-isomers.

The "Like Dissolves Like" Principle: Predicting the Solubility of this compound

The adage "like dissolves like" remains a powerful guiding principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[3] The structure of this compound, with its aromatic isoquinoline core and a polar acetyl group, suggests a molecule of intermediate polarity.

The parent compound, isoquinoline, is known to be soluble in a variety of common organic solvents such as ethanol, acetone, and diethyl ether, while exhibiting low solubility in water.[4][5] The addition of the acetyl group to the isoquinoline scaffold introduces a polar carbonyl group, which can participate in dipole-dipole interactions. This is expected to slightly increase its affinity for polar solvents compared to the parent isoquinoline. However, the molecule retains a significant nonpolar surface area due to the fused aromatic rings.

Based on these considerations, a qualitative prediction of the solubility of this compound in a range of organic solvents can be made.

Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can engage in strong dipole-dipole interactions with the carbonyl group and the polar isoquinoline ring system. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the carbonyl oxygen and can engage in dipole-dipole interactions. The nonpolar hydrocarbon portion of the alcohols may also interact favorably with the aromatic rings. |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The large nonpolar surface area of the isoquinoline ring will have some affinity for these solvents, but the polar acetyl group will limit solubility. Toluene, being aromatic, may exhibit slightly better solubility than hexane due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate molecules with both polar and nonpolar regions. |

It is crucial to emphasize that these are predictions. Experimental verification is essential for obtaining precise solubility data for specific applications.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-2 mg) of this compound into a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

-

After each addition, vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding the solvent until the solid completely dissolves or until a significant volume of solvent has been added without complete dissolution.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other sealable containers

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L), taking into account the dilution factor.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents. A clear understanding of these factors is essential for controlling and optimizing dissolution processes.

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid lattice. However, it is important to note that this is a general trend and exceptions can occur.

Solvent Polarity: As discussed previously, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of this compound will be most effective at dissolving it. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent for a particular application.

Molecular Size and Structure: While the molecular weight of this compound is relatively modest, its rigid, planar structure can influence how it packs in a crystal lattice and how it interacts with solvent molecules. Solvents with a complementary shape and size may be more effective at solvating the molecule.

Conclusion and Future Perspectives

The provided experimental protocols offer a clear path for researchers to generate precise and reliable solubility data tailored to their specific needs. It is anticipated that as the importance of this compound and its derivatives in medicinal chemistry and materials science continues to grow, more empirical data on its physicochemical properties will become available. Future studies should focus on generating a comprehensive quantitative solubility database for this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures. Such data will be invaluable for accelerating the research and development of new chemical entities based on this promising scaffold.

References

- 1. 1-(Isoquinolin-1-yl)ethan-1-one | C11H9NO | CID 13157214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Isoquinolin-3-yl-ethanone | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. pure.ul.ie [pure.ul.ie]

- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 1-(Isoquinolin-8-YL)ethanone: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(Isoquinolin-8-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra, this document leverages high-fidelity computational predictions to elucidate the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's spectroscopic signature.

Introduction to this compound

This compound, also known as 8-acetylisoquinoline, belongs to the isoquinoline class of alkaloids, which are known for their diverse pharmacological activities. The presence of the acetyl group at the 8-position of the isoquinoline ring system creates a unique electronic and steric environment, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate characterization of this molecule is paramount for its application in drug design and development. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such novel compounds.

Molecular Structure and Atom Numbering

The structural formula of this compound is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . A clear understanding of the atom numbering convention is essential for the interpretation of NMR data.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The predicted data presented here is based on computational algorithms that simulate the magnetic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 9.3 | s | - |

| H3 | 8.6 | d | 5.8 |

| H4 | 7.7 | d | 5.8 |

| H5 | 8.0 | d | 7.5 |

| H6 | 7.6 | t | 7.8 |

| H7 | 8.2 | d | 8.0 |

| CH₃ (C11) | 2.8 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the isoquinoline ring system are expected to appear in the downfield region (7.6-9.3 ppm) due to the deshielding effect of the aromatic ring currents.

-

The singlet at 9.3 ppm is assigned to H1, which is adjacent to the nitrogen atom and experiences significant deshielding.

-

The doublets at 8.6 ppm and 7.7 ppm with a coupling constant of approximately 5.8 Hz are characteristic of the ortho-coupled H3 and H4 protons on the pyridine ring of the isoquinoline moiety.

-

The protons on the benzene ring (H5, H6, and H7) exhibit a characteristic splitting pattern. The triplet at 7.6 ppm is assigned to H6, coupled to both H5 and H7. The doublets at 8.0 ppm and 8.2 ppm are assigned to H5 and H7, respectively.

-

-

Acetyl Protons: The three equivalent protons of the methyl group (C11) are expected to appear as a sharp singlet at approximately 2.8 ppm. The downfield shift from a typical methyl group is due to the electron-withdrawing effect of the adjacent carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 152.5 |

| C3 | 143.0 |

| C4 | 121.0 |

| C4a | 136.5 |

| C5 | 128.0 |

| C6 | 127.5 |

| C7 | 134.0 |

| C8 | 130.0 |

| C8a | 127.0 |

| C9 (C=O) | 201.0 |

| C11 (CH₃) | 30.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The most downfield signal at approximately 201.0 ppm is characteristic of a ketone carbonyl carbon (C9).

-

Aromatic Carbons: The nine carbons of the isoquinoline ring are expected to resonate in the range of 121.0-152.5 ppm. The carbons directly attached to the nitrogen atom (C1 and C3) are the most deshielded among the ring carbons.

-

Aliphatic Carbon: The methyl carbon (C11) of the acetyl group is predicted to have a chemical shift of around 30.0 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Weak | Aliphatic C-H stretch (CH₃) |

| 1690 | Strong | C=O stretch (ketone) |

| 1590, 1500, 1450 | Medium-Strong | C=C and C=N ring stretching |

| 1360 | Medium | CH₃ bend |

| 750-850 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

-

The most prominent peak in the IR spectrum is expected to be the strong absorption at approximately 1690 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic ketone.

-

The absorptions in the 3050-3100 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic isoquinoline ring.

-

The weak bands in the 2920-2980 cm⁻¹ range correspond to the C-H stretching of the methyl group.

-

The series of medium to strong absorptions between 1450 cm⁻¹ and 1590 cm⁻¹ are due to the C=C and C=N stretching vibrations within the isoquinoline ring system.

-

A medium intensity band around 1360 cm⁻¹ is expected for the bending vibration of the methyl group.

-

The strong bands in the fingerprint region, particularly between 750-850 cm⁻¹ , are due to the out-of-plane C-H bending vibrations of the aromatic protons.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 171.07

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

-

The molecular ion peak (M⁺) is expected at an m/z value of 171, corresponding to the molecular weight of the compound.

-

A significant fragment ion is predicted at m/z 156 , resulting from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for methyl ketones.

-

Another important fragment would be observed at m/z 143 , corresponding to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion.

-

The base peak in the spectrum is likely to be at m/z 129 , which corresponds to the stable isoquinoline cation radical, formed by the loss of the entire acetyl group.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive spectroscopic fingerprint for this compound. This in-depth guide, though based on computational predictions, offers a robust framework for the identification and characterization of this important heterocyclic compound. The presented interpretations and protocols serve as a valuable resource for researchers in the field of drug discovery and organic synthesis, enabling them to confidently work with this molecule and its derivatives. It is recommended that experimental data, when it becomes available, be used to validate and refine the predictions made in this guide.

The Ethanone Moiety: A Key Modulator of Isoquinoline's Biological Orchestra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] While the core isoquinoline structure provides a versatile template for drug design, the nature and position of its substituents are critical determinants of its biological function. Among these, the ethanone (acetyl) group has emerged as a significant modulator of activity, profoundly influencing the interaction of isoquinoline derivatives with biological targets and steering their therapeutic potential towards antiviral, anti-inflammatory, and neuroprotective applications. This technical guide provides a comprehensive exploration of the biological significance of the ethanone group on the isoquinoline core, delving into its role in shaping pharmacological activity, detailing the mechanisms of action of key derivatives, and providing robust experimental protocols for their synthesis and evaluation.

The Ethanone Group: More Than a Simple Substituent

The introduction of an ethanone group onto the isoquinoline ring system does more than simply increase molecular weight. Its carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules such as enzymes and receptors. Furthermore, the acetyl group can influence the electronic properties of the isoquinoline ring, affecting its reactivity and metabolic stability. The position of the ethanone group, whether on the nitrogen atom (N-2) or a carbon atom of the benzene or pyridine ring (e.g., C-1, C-7), dictates the three-dimensional shape of the molecule and the accessibility of its key pharmacophoric features, leading to distinct biological outcomes.

Spotlight on Bioactive Ethanone-Substituted Isoquinolines

Recent research has highlighted two exemplary ethanone-substituted isoquinolines that underscore the therapeutic potential conferred by this functional group: a novel antiviral agent and a potent anti-inflammatory and neuroprotective compound.

1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone: An Emerging Antiviral Agent

A recently discovered isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, has demonstrated notable antiviral activity.[3] This compound, featuring an ethanone group at the C-1 position, has shown significant inhibitory effects against the tobacco mosaic virus (TMV), a model virus for screening antiviral compounds.[3] The presence of the acetyl group at C-1 is believed to be crucial for its antiviral properties, potentially by facilitating interactions with viral proteins or interfering with the viral replication cycle.

2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ): A Guardian Against Neuroinflammation

In the realm of neuropharmacology, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) has emerged as a promising agent with potent anti-inflammatory and neuroprotective effects.[4] In this molecule, the ethanone group is located on the nitrogen atom of the tetrahydroisoquinoline ring. This N-acetylation is critical for its biological activity, which is mediated through the downregulation of key inflammatory pathways.

Mechanism of Action: Taming the Inflammatory Cascade

AMTIQ exerts its anti-inflammatory effects by targeting the production of nitric oxide (NO) and the activation of the transcription factor NF-κB, two central players in the inflammatory response within the central nervous system.

-

Inhibition of Nitric Oxide Production: In microglial cells, the primary immune cells of the brain, AMTIQ has been shown to significantly reduce the production of nitric oxide, a key inflammatory mediator.[4]

-

Suppression of NF-κB Activation: AMTIQ effectively attenuates the nuclear translocation of NF-κB, a pivotal step in the activation of genes encoding pro-inflammatory cytokines.[4] By preventing NF-κB from reaching the nucleus, AMTIQ dampens the inflammatory cascade at its source.

This dual action on NO production and NF-κB activation underscores the potential of N-acetylated isoquinolines in the treatment of neuroinflammatory conditions.

Structure-Activity Relationship (SAR): The Positional Importance of the Ethanone Group

While a comprehensive SAR landscape for ethanone-substituted isoquinolines is still evolving, preliminary evidence suggests that the position of the acetyl group is a critical determinant of biological activity. The distinct antiviral and anti-neuroinflammatory profiles of 1-acetyl and 2-acetyl isoquinoline derivatives, respectively, highlight this positional significance. It is hypothesized that the C-1 acetyl group in the antiviral compound may be involved in direct interactions with viral targets, whereas the N-2 acetyl group in AMTIQ likely modulates the overall conformation and electronic distribution of the molecule, optimizing its interaction with cellular signaling proteins involved in inflammation. Further comparative studies of isoquinolines with and without the ethanone moiety, and with the ethanone group at various positions, are warranted to build a more complete understanding of its specific contribution to biological activity.[5][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of ethanone-substituted isoquinoline derivatives.

Synthesis of Ethanone-Substituted Isoquinolines

Synthesis of 2-Acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline:

This protocol describes a general method for the N-acetylation of a tetrahydroisoquinoline precursor.[7]

-

Reaction Setup: In a round-bottom flask, combine 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline hydrobromide (1 equivalent), anhydrous sodium acetate (0.5 equivalents), and acetic anhydride (1.5 equivalents) in methylene chloride.

-

Reflux: Heat the mixture to reflux and maintain for one hour.

-

Work-up: After cooling, add water to the reaction mixture. Separate the organic phase and extract the aqueous phase multiple times with methylene chloride.

-

Purification: Combine the organic extracts and evaporate the solvent. Dissolve the residue in dilute sodium hydroxide and stir on a boiling water bath for 30 minutes. Precipitate the product by introducing carbon dioxide.

-

Recrystallization: Filter the precipitate and recrystallize from ethanol to obtain pure 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Biological Evaluation Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay in Microglial Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells.[8][9]

-

Cell Culture: Plate BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. The absorbance is read at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-treated control.

In Vitro Anti-inflammatory Activity: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[10][11][12][13]

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody and Nuclear Staining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit in treated versus untreated cells.

In Vivo Neuroprotective Activity: Rotarod Test in Mice

The rotarod test assesses motor coordination and balance in mice, which can be impaired in models of neurodegenerative diseases.[2][5][14][15][16]

-

Apparatus: Use a rotarod apparatus consisting of a rotating rod with adjustable speed.

-

Acclimation and Training: Acclimate the mice to the testing room. Train the mice on the rotarod at a constant low speed for a set duration on consecutive days before the induction of the neurodegenerative model.

-

Drug Administration: Administer the test compound to the mice according to the desired dosing regimen.

-

Testing: Place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod for each mouse.

-

Statistical Analysis: Compare the performance of the compound-treated group with the vehicle-treated group using appropriate statistical tests.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).[7][17]

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate to allow for interaction.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation in the virus control wells.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value from the dose-response curve.

Data Presentation

Table 1: Bioactivity of Key Ethanone-Substituted Isoquinolines

| Compound Name | Structure | Biological Activity | Key Findings | Reference |

| 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone | O=C(C)c1c2cccc(C)c2c(O)cn1 | Antiviral | Significant inhibition of tobacco mosaic virus. | [3] |

| 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) | CC(=O)N1CCc2cc(O)c(OC)cc2C1C | Anti-inflammatory, Neuroprotective | Reduces nitric oxide production and attenuates NF-κB nuclear translocation. | [4] |

Visualization of Key Pathways and Workflows

Signaling Pathway of AMTIQ in Microglial Cells

Caption: AMTIQ inhibits neuroinflammation by targeting the IKK/NF-κB and iNOS pathways.

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for determining the antiviral efficacy of a compound.

Conclusion

The ethanone group is a powerful and versatile functional group that can significantly enhance and diversify the biological activities of the isoquinoline scaffold. The examples of 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone and AMTIQ demonstrate that the strategic placement of an ethanone moiety can unlock potent antiviral, anti-inflammatory, and neuroprotective properties. As our understanding of the structure-activity relationships of these compounds deepens, the targeted design and synthesis of novel ethanone-substituted isoquinolines hold immense promise for the development of next-generation therapeutics for a range of challenging diseases. This guide provides a solid foundation for researchers to explore this exciting area of medicinal chemistry, offering both the conceptual framework and the practical tools necessary for advancing the field.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Isoquinoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Pharmacological Potential of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This structural motif is the backbone of a vast and diverse family of natural and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[1] Found in numerous plant alkaloids, isoquinoline derivatives have been utilized in traditional medicine for centuries for their therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects.[2][3] In modern drug discovery, the isoquinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity. This guide provides an in-depth technical overview of the significant pharmacological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoquinoline alkaloids have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[4][5] Their mechanisms of action are diverse, ranging from the disruption of cellular machinery to the modulation of key signaling pathways.[6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isoquinoline derivatives are often multifaceted. Many of these compounds induce cell cycle arrest, apoptosis (programmed cell death), and autophagy, ultimately leading to the demise of cancer cells.[2][5]

A prominent mechanism is the interaction with nucleic acids and microtubules . Certain isoquinoline alkaloids can bind to DNA and RNA, interfering with replication and transcription processes.[5] Others, like Noscapine , target the building blocks of the cytoskeleton. Noscapine binds to tubulin and alters microtubule dynamics, not by causing wholesale depolymerization or stabilization like some other microtubule-targeting agents, but by increasing the time microtubules spend in a paused state.[7][8][9] This subtle disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][10]

Another key player is Berberine , which exhibits broad anticancer activities through the modulation of multiple signaling pathways.[11][12] It can induce apoptosis by regulating the Bcl-2/Bax signaling pathway and arrest the cell cycle in various cancer cell lines.[13] Furthermore, berberine has been shown to inhibit cancer cell proliferation and metastasis by targeting pathways such as PI3K/Akt/mTOR and MAPK/ERK.[14][15]

Palmatine , another protoberberine alkaloid, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer.[16][17]

The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by an isoquinoline derivative.

Caption: Generalized signaling pathway for isoquinoline-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19][20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Many isoquinoline derivatives exhibit significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[22] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanism of Action: Disrupting Microbial Integrity and Function

The antimicrobial mechanisms of isoquinoline alkaloids are varied. Some, like Sanguinarine , act by disrupting the cytoplasmic membrane of bacteria.[23][24] This leads to the leakage of cellular components and ultimately cell death.[24] Sanguinarine has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[23] Other isoquinoline derivatives can interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[25] Some alkynyl isoquinolines have been shown to perturb cell wall and nucleic acid biosynthesis in S. aureus.[1][26]

The following diagram illustrates the primary mechanisms of antimicrobial action for isoquinoline derivatives.

Caption: Key antimicrobial mechanisms of isoquinoline derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the isoquinoline derivative in a suitable solvent.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity: A Broad Spectrum of Inhibition

A growing body of evidence highlights the antiviral potential of isoquinoline alkaloids against a range of viruses.[27][28] Their mechanisms of action often involve targeting host-cell factors that are essential for viral replication, which can reduce the likelihood of the development of viral resistance.

Mechanism of Action: Targeting Viral and Host Factors

Isoquinoline derivatives can interfere with multiple stages of the viral life cycle. For instance, Emetine , an ipecac alkaloid, has demonstrated potent antiviral activity against coronaviruses, including SARS-CoV-2.[2][29] Its primary mechanism is the inhibition of host cell protein synthesis, which is crucial for viral replication.[2] Emetine has also been shown to disrupt the binding of SARS-CoV-2 mRNA with the eukaryotic translation initiation factor 4E (eIF4E).[30] Other isoquinoline alkaloids can interfere with viral entry, replication, and egress by modulating signaling pathways such as NF-κB and MAPK/ERK.[27]

The following diagram depicts the stages of the viral life cycle that can be targeted by isoquinoline derivatives.